molecular formula C17H16N2 B12124830 (2-Methyl-quinolin-4-yl)-o-tolyl-amine

(2-Methyl-quinolin-4-yl)-o-tolyl-amine

Cat. No.: B12124830
M. Wt: 248.32 g/mol
InChI Key: MRRAPQFAJQLHCW-UHFFFAOYSA-N
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Description

(2-Methyl-quinolin-4-yl)-o-tolyl-amine is a heterocyclic aromatic amine compound It features a quinoline ring system substituted with a methyl group at the 2-position and an o-tolyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-quinolin-4-yl)-o-tolyl-amine typically involves the construction of the quinoline ring followed by the introduction of the o-tolyl group. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with an aldehyde. The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-quinolin-4-yl)-o-tolyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-quinolin-4-yl)-o-tolyl-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (2-Methyl-quinolin-4-yl)-o-tolyl-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-quinolinol: Similar in structure but with a hydroxyl group instead of an amine.

    4-Hydroxy-2-methylquinoline: Another derivative with a hydroxyl group at the 4-position.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

(2-Methyl-quinolin-4-yl)-o-tolyl-amine is unique due to the presence of both a methyl group and an o-tolyl group on the quinoline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)quinolin-4-amine

InChI

InChI=1S/C17H16N2/c1-12-7-3-5-9-15(12)19-17-11-13(2)18-16-10-6-4-8-14(16)17/h3-11H,1-2H3,(H,18,19)

InChI Key

MRRAPQFAJQLHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C

Origin of Product

United States

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